4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine
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Overview
Description
4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of an ethyl group.
4-(2-chlorophenyl)-5-phenyl-1H-pyrazol-3-amine: Contains a phenyl group at position 5 instead of an ethyl group.
4-(2-chlorophenyl)-5-isopropyl-1H-pyrazol-3-amine: Has an isopropyl group at position 5.
Uniqueness
4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at position 5 and the chlorophenyl group at position 4 provides distinct steric and electronic properties, making it a valuable compound for various applications .
Biological Activity
4-(2-Chlorophenyl)-5-ethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. The compound is characterized by its pyrazole scaffold, which is known for its versatility in medicinal chemistry. The presence of the chlorophenyl group enhances its biological activity, making it a suitable candidate for further research.
1. Anti-inflammatory Properties
Research indicates that compounds within the pyrazole class, including this compound, exhibit notable anti-inflammatory effects. For instance, studies have shown that related pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 with varying degrees of potency. In one study, specific derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown effectiveness against various bacterial strains. For example, derivatives have been tested against E. coli and S. aureus, with some exhibiting significant antibacterial activity .
3. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, particularly their ability to inhibit specific kinases involved in cancer progression. The compound has been investigated for its effects on glioblastoma cells, demonstrating low micromolar activity against kinase AKT2/PKBβ, a critical target in glioma therapy . In vitro studies indicated that related compounds inhibited neurosphere formation in patient-derived glioma stem cells.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites and blocking normal enzymatic functions.
- Receptor Modulation : It can modulate signal transduction pathways by interacting with cellular receptors, thereby influencing cellular responses.
Case Study 1: Anti-Glioma Activity
A study involving the synthesis and screening of N-(4-chlorophenyl) substituted pyrazano compounds revealed promising results against glioma cell lines. The compound exhibited significant inhibition of tumor growth while showing reduced cytotoxicity towards non-cancerous cells . This highlights the potential for selective targeting in cancer therapies.
Case Study 2: Anti-inflammatory Effects
In another investigation, a series of pyrazole derivatives were evaluated for their anti-inflammatory properties in vivo. Results indicated that certain compounds significantly reduced inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .
Properties
IUPAC Name |
4-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-9-10(11(13)15-14-9)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H3,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJBTEXQYNGRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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